3-[4-(Tert-butoxy)phenyl]prop-2-enoic acid
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Overview
Description
(3E)-3-(4-TERT-BUTOXY-PHENYL)ACRYLIC ACID is an organic compound characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-(4-TERT-BUTOXY-PHENYL)ACRYLIC ACID typically involves the reaction of 4-tert-butoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: (3E)-3-(4-TERT-BUTOXY-PHENYL)ACRYLIC ACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acrylic acid moiety into saturated carboxylic acids.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products: The major products formed from these reactions include substituted phenylacrylic acids, ketones, aldehydes, and saturated carboxylic acids.
Scientific Research Applications
(3E)-3-(4-TERT-BUTOXY-PHENYL)ACRYLIC ACID has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.
Medicine: Research explores its potential as a precursor for pharmaceutical agents with anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism by which (3E)-3-(4-TERT-BUTOXY-PHENYL)ACRYLIC ACID exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxy group influences the compound’s reactivity and binding affinity, affecting various biochemical pathways. For instance, it may inhibit specific enzymes involved in inflammatory responses or cancer cell proliferation .
Comparison with Similar Compounds
(3E)-3-(4-METHOXY-PHENYL)ACRYLIC ACID: Similar structure but with a methoxy group instead of a tert-butoxy group.
(3E)-3-(4-ETHOXY-PHENYL)ACRYLIC ACID: Contains an ethoxy group in place of the tert-butoxy group.
Uniqueness: (3E)-3-(4-TERT-BUTOXY-PHENYL)ACRYLIC ACID is unique due to the presence of the bulky tert-butoxy group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H16O3 |
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Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)16-11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15) |
InChI Key |
MXTBLBLMCCFGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
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